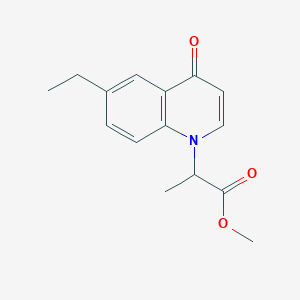

Methyl 2-(6-ethyl-4-oxoquinolin-1(4H)-yl)propanoate

Beschreibung

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Methyl-2-(6-Ethyl-4-oxoquinolin-1(4H)-yl)propanoat beinhaltet typischerweise mehrstufige organische Reaktionen. Ein üblicher Syntheseweg kann Folgendes umfassen:

Bildung des Chinolinkerns: Ausgehend von Anilinderivaten kann der Chinolinkern durch die Skraup-Synthese oder die Friedländer-Synthese hergestellt werden.

Einführung der Ethylgruppe: Die Ethylgruppe kann durch Alkylierungsreaktionen unter Verwendung von Ethylhalogeniden eingeführt werden.

Bildung der Ketogruppe: Die Ketogruppe in der 4-Position kann durch Oxidationsreaktionen eingeführt werden.

Veresterung: Der letzte Schritt beinhaltet die Veresterung der Propanoat-Seitenkette unter Verwendung von Methanol und einem sauren Katalysator.

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für diese Verbindung würden wahrscheinlich die Optimierung der oben genannten Syntheseschritte beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies kann die Verwendung von Durchflussreaktoren, fortschrittlichen Reinigungsverfahren und strengen Qualitätskontrollmaßnahmen umfassen.

Eigenschaften

Molekularformel |

C15H17NO3 |

|---|---|

Molekulargewicht |

259.30 g/mol |

IUPAC-Name |

methyl 2-(6-ethyl-4-oxoquinolin-1-yl)propanoate |

InChI |

InChI=1S/C15H17NO3/c1-4-11-5-6-13-12(9-11)14(17)7-8-16(13)10(2)15(18)19-3/h5-10H,4H2,1-3H3 |

InChI-Schlüssel |

PNZPMDSELGYWAF-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=CC2=C(C=C1)N(C=CC2=O)C(C)C(=O)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(6-ethyl-4-oxoquinolin-1(4H)-yl)propanoate typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through the Skraup synthesis or Friedländer synthesis.

Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides.

Formation of the Keto Group: The keto group at the 4-position can be introduced through oxidation reactions.

Esterification: The final step involves esterification of the propanoate side chain using methanol and an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Methyl-2-(6-Ethyl-4-oxoquinolin-1(4H)-yl)propanoat kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann weiter oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen.

Reduktion: Reduktionsreaktionen können die Ketogruppe in eine Hydroxylgruppe umwandeln.

Substitution: Die Ethylgruppe oder andere Substituenten können durch nucleophile oder elektrophile Substitutionsreaktionen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄) werden häufig verwendet.

Substitution: Reagenzien wie Alkylhalogenide, Nucleophile und Elektrophile werden unter verschiedenen Bedingungen verwendet.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation Chinolinderivate mit zusätzlichen sauerstoffhaltigen funktionellen Gruppen ergeben, während die Reduktion Alkoholderivate erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Methyl-2-(6-Ethyl-4-oxoquinolin-1(4H)-yl)propanoat hängt von seinem spezifischen biologischen Ziel ab. Im Allgemeinen üben Chinolinderivate ihre Wirkung durch Wechselwirkung mit Enzymen, Rezeptoren oder DNA aus. Die beteiligten molekularen Ziele und Pfade können die Hemmung der Enzymaktivität, die Modulation der Rezeptorsignalisierung oder die Störung der DNA-Replikation umfassen.

Wirkmechanismus

The mechanism of action of Methyl 2-(6-ethyl-4-oxoquinolin-1(4H)-yl)propanoate would depend on its specific biological target. Generally, quinoline derivatives exert their effects by interacting with enzymes, receptors, or DNA. The molecular targets and pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Vergleich Mit ähnlichen Verbindungen

Schlussfolgerung

Methyl-2-(6-Ethyl-4-oxoquinolin-1(4H)-yl)propanoat ist eine Verbindung mit potenziellen Anwendungen in verschiedenen wissenschaftlichen Bereichen. Seine Synthese, chemischen Reaktionen und Wirkmechanismen sind für Forscher von Interesse.

Biologische Aktivität

Methyl 2-(6-ethyl-4-oxoquinolin-1(4H)-yl)propanoate is a synthetic compound belonging to the quinoline family, which is known for its diverse biological activities. The compound features a quinoline core with specific functional groups that contribute to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C15H17NO3 |

| Molecular Weight | 259.30 g/mol |

| IUPAC Name | methyl 2-(6-ethyl-4-oxoquinolin-1-yl)propanoate |

| InChI Key | PNZPMDSELGYWAF-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=CC2=C(C=C1)N(C=CC2=O)C(C)C(=O)OC |

Antimicrobial Properties

Research indicates that quinoline derivatives, including this compound, exhibit significant antimicrobial activity. A study demonstrated that structural modifications of quinoline compounds can enhance their efficacy against various bacterial strains. For instance, certain derivatives showed potent activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies revealed that this compound exhibited cytotoxic effects on cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways, which are critical in programmed cell death .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. The compound may inhibit key enzymes involved in cellular metabolism or interfere with DNA replication processes. This interaction is crucial for its antimicrobial and anticancer effects .

Synthetic Routes

The synthesis of this compound typically involves several steps:

- Formation of the Quinoline Core : This can be achieved through methods such as Skraup synthesis or Friedländer synthesis.

- Introduction of Functional Groups : Ethyl groups can be introduced via alkylation reactions using ethyl halides.

- Esterification : The final step involves esterification using methanol and an acid catalyst .

Research Findings

Recent studies have focused on modifying the structure of quinoline derivatives to enhance their biological activity. For example, a series of new N-substituted quinoline derivatives were synthesized and evaluated for their cytotoxic effects, with some displaying enhanced potency compared to the parent compound .

Case Studies

In one notable case study, researchers synthesized a series of quinoline derivatives and tested their activity against various cancer cell lines. The results indicated that modifications at the 4-position significantly increased cytotoxicity, highlighting the importance of structural diversity in enhancing biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.